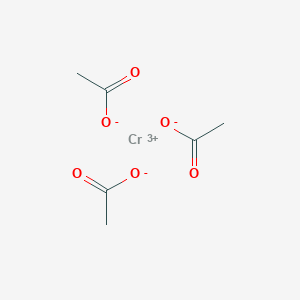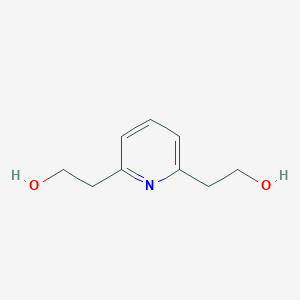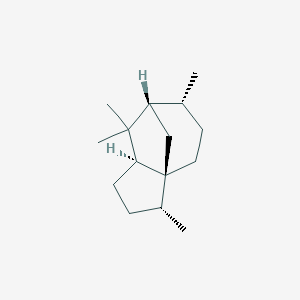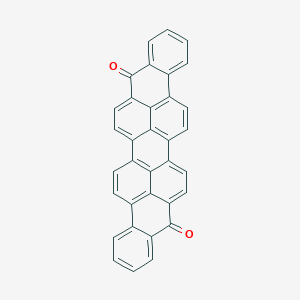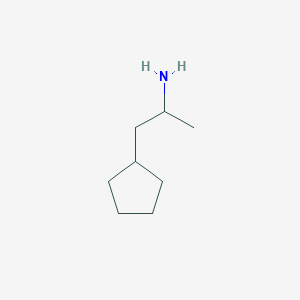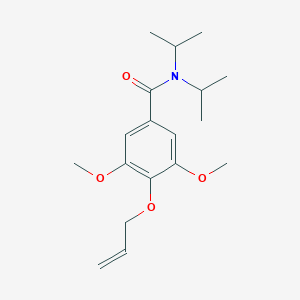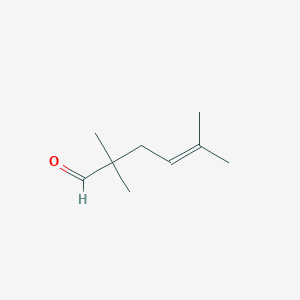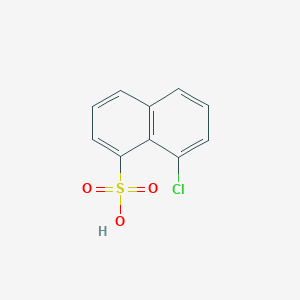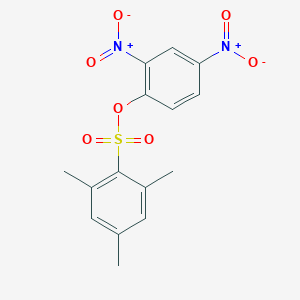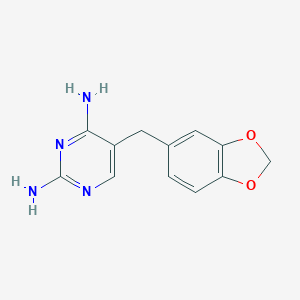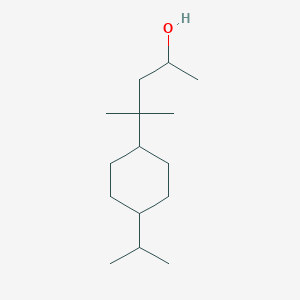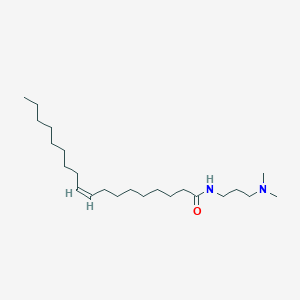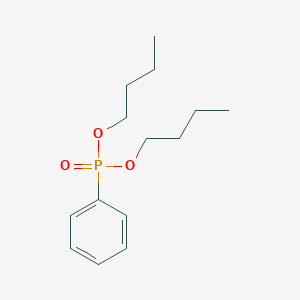
Dibutyl phenylphosphonate
描述
Dibutyl phenylphosphonate is a chemical compound that is used in various applications. It is also known as DBBP, Dibutoxybutylphosphine oxide, and NSC 2666 . It is used for uranium extraction from concentrated phosphoric acid and as a plasticizer .
Synthesis Analysis
Dibutyl phenylphosphonate can be synthesized by the reaction of phenyl phosphorochloridate with 1-butanol in dichloromethane, in the presence of pyridine as a base . Another method involves the microwave-assisted direct esterification of phenylphosphonic acid .Molecular Structure Analysis
The molecular structure of Dibutyl phenylphosphonate can be represented by the linear formula: CH3(CH2)3P(O)[O(CH2)3CH3]2 . The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Dibutyl phenylphosphonate can undergo various chemical reactions. For example, it has been used in the extraction of U(VI), Th(IV), and Am(III) by a 1.1 M solution of DBPP in xylene . The amount of DBP determined by GC decreases from 95 to 36 % after approximately 4½ h in the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of Dibutyl phenylphosphonate include a molecular weight of 250.31, a density of 0.946 g/mL at 25 °C, and a boiling point of 283 °C . It also has a flash point of 157 °C and an autoignition temperature of 390 °C .科学研究应用
NMR Measurements in Bacterial Suspensions : Phenylphosphonate, closely related to dibutyl phenylphosphonate, was utilized as an internal reference for 31p NMR measurements in E. coli, enabling the determination of cytoplasmic pH changes during metabolic processes (Thoma et al., 1986).
Actinide Extraction Studies : Dibutyl phenylphosphonate was synthesized and characterized for its potential in the extraction of uranium, thorium, and americium from nitric acid solutions. This research contributes to the understanding of its applicability in nuclear chemistry and extraction processes (Disale et al., 2019).
Extraction of Europium (III) : Dibutyl N,N-dibutylcarbamoylmethylphosphonate, a compound related to dibutyl phenylphosphonate, has been studied for extracting Europium (III) from acidic solutions, showing its significance in the field of rare earth metal extraction (El-naggar et al., 1990).
Defoliant Mixtures in Cotton : Research on chemical defoliants, including compounds similar to dibutyl phenylphosphonate, has shown their effectiveness in agricultural applications, particularly in cotton farming (Snipes & Cathey, 1992).
Vanadyl Ion Sensors : Membranes containing dibutyl(butyl)phosphonate, which is structurally similar to dibutyl phenylphosphonate, have been developed for selective sensing of vanadyl ions, demonstrating its applicability in analytical chemistry (Jain et al., 1998).
Phosphazene Functionalization : Phenylphosphonate, a compound structurally related to dibutyl phenylphosphonate, has been utilized in the synthesis of poly[aryloxyphosphazenes] for potential use in proton-conducting membranes in fuel cells (Allcock et al., 2002).
安全和危害
未来方向
属性
IUPAC Name |
dibutoxyphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O3P/c1-3-5-12-16-18(15,17-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBHHAFADNTQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C1=CC=CC=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145038 | |
| Record name | Dibutyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl phenylphosphonate | |
CAS RN |
1024-34-6 | |
| Record name | Dibutyl P-phenylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl phenylphosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl phenylphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ6GGE47DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

